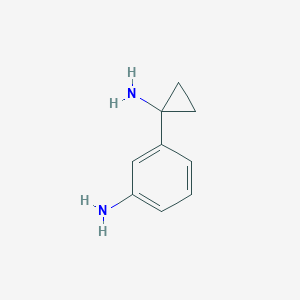
3-(1-Aminocyclopropyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminocyclopropyl)aniline is an organic compound with the molecular formula C9H12N2 It features an aniline moiety substituted with an aminocyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)aniline typically involves the reaction of aniline with a cyclopropylamine derivative. One common method is the nucleophilic substitution reaction where aniline reacts with 1-chlorocyclopropane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.
化学反应分析
Types of Reactions
3-(1-Aminocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Regeneration of the parent amine from nitro derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
科学研究应用
3-(1-Aminocyclopropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
作用机制
The mechanism by which 3-(1-Aminocyclopropyl)aniline exerts its effects involves interactions with various molecular targets. The aminocyclopropyl group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic ring allows for π-π interactions with other aromatic systems, which can be crucial in biological systems and material science applications.
相似化合物的比较
Similar Compounds
Aniline: A simpler aromatic amine without the cyclopropyl group.
Cyclopropylamine: Lacks the aromatic ring present in 3-(1-Aminocyclopropyl)aniline.
3-Nitroaniline: Contains a nitro group instead of the aminocyclopropyl group.
Uniqueness
This compound is unique due to the presence of both an aniline moiety and an aminocyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both aromatic and cyclopropyl functionalities are desired.
属性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
3-(1-aminocyclopropyl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,10-11H2 |
InChI 键 |
ZZIDQSYUJFBUOR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=CC(=CC=C2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


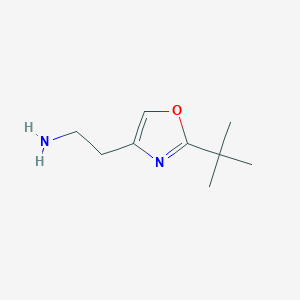
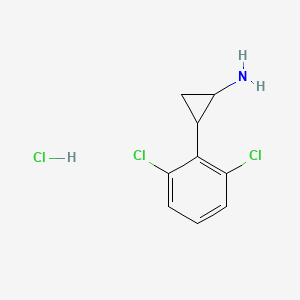
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)
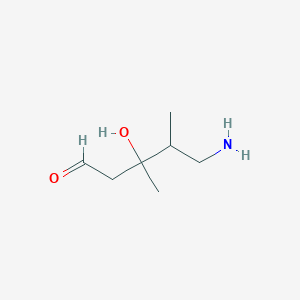
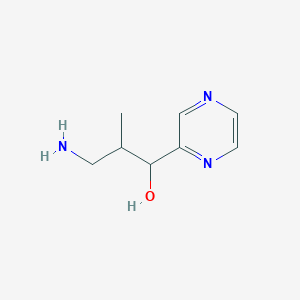
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
![Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13174904.png)
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
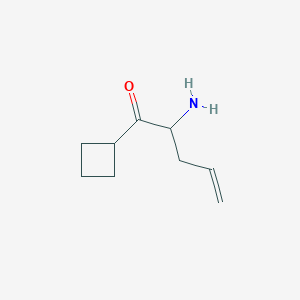
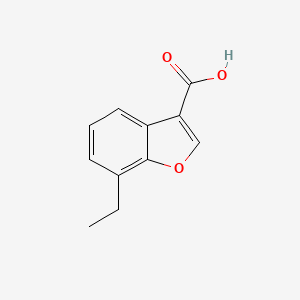
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

